Tridentate ONO vs. Bidentate NO Coordination: Stechiometric and Crystallographic Evidence
X-ray crystallographic analysis of 2-[(2-hydroxybenzylidene)amino]-N-phenylbenzamide (HL1) and its Fe(III) complex [Fe(HL1)₂]·ClO₄·H₂O confirms that the ligand behaves as a tridentate ONO donor, coordinating through the phenolic oxygen, imine nitrogen, and amide carbonyl oxygen to occupy three coordination sites of the central Fe(III) ion in a six-coordinate octahedral geometry with 2:1 ligand-to-metal stoichiometry . In contrast, the simpler salicylidene aniline analog (lacking the amide carbonyl arm) coordinates exclusively as a bidentate NO donor, yielding 1:1 or 2:1 complexes with different geometry and coordination saturation . The amide carbonyl coordination is evidenced by a significant IR shift of the ν(C=O) band from ~1642 cm⁻¹ in the free ligand to ~1595 cm⁻¹ in the Fe(III) complex .
| Evidence Dimension | Coordination denticity and metal-to-ligand stoichiometry |
|---|---|
| Target Compound Data | Tridentate ONO; 2:1 L:M stoichiometry with Fe(III); ν(C=O) shift from 1642 to 1595 cm⁻¹; six-coordinate octahedral Fe(III) center |
| Comparator Or Baseline | Salicylidene aniline (bidentate NO only); 1:1 or 2:1 L:M; no carbonyl coordination band; variable coordination geometries |
| Quantified Difference | Qualitative difference in coordination mode: 3 donor atoms vs. 2; crystallographically confirmed 2:1 stoichiometry for Fe(III) vs. variable stoichiometry for bidentate analogs |
| Conditions | Single-crystal X-ray diffraction at 120 K (HL1·C₂H₅OH); FT-IR spectroscopy; Fe(III) complex synthesized with Fe(ClO₄)₃ in ethanol |
Why This Matters
Procurement of a tridentate vs. bidentate ligand directly determines complex stability, geometry, and catalytic or biological activity of the resulting metal complexes.
- [1] Liang Y. Synthesis, Characterization and Crystal Structure of Transition Metal Complexes of New Asymmetric Schiff Bases. Master's Thesis, Northwestern University, 2004. (Crystal data for HL1·C₂H₅OH and [Fe(HL1)₂]·ClO₄·H₂O; IR spectra; TG-DSC analysis.) View Source
- [2] Mobinikhaledi A, Jabbarpour M. Preparation, characterization, and biological activity of some new Schiff bases derived from aminophenoxy alkyloxy benzenamines and salicylaldehyde and their Zn(II) and Cu(II) complexes. Research on Chemical Intermediates. 2013;39(2):511–523. View Source
